Ethyl 2,5-dibromopyridine-4-acetate
Description
Chemical Identity and Structural Overview
Ethyl 2,5-dibromopyridine-4-acetate represents a highly functionalized pyridine derivative characterized by its distinctive substitution pattern and molecular architecture. The compound possesses the systematic name ethyl 2-(2,5-dibromopyridin-4-yl)acetate and exists as a member of the halogenated heterocyclic compound class. The molecular structure consists of a six-membered aromatic pyridine ring containing a nitrogen atom at position 1, with two bromine atoms strategically positioned at the 2nd and 5th carbon atoms of the ring system. The ethyl acetate moiety is attached directly to the 4th position of the pyridine ring through a methylene bridge, creating a unique structural framework that combines the electronic properties of the pyridine nucleus with the functional versatility of the ester group.
The compound's molecular formula C9H9Br2NO2 reflects its composition of nine carbon atoms, nine hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms. This specific arrangement results in a molecular weight of 322.98 grams per mole, positioning it within the medium molecular weight range for organic pharmaceutical intermediates. The presence of the two bromine substituents significantly influences the electronic distribution within the pyridine ring, creating regions of altered electron density that affect both the chemical reactivity and physical properties of the molecule. The ethyl acetate substituent at position 4 introduces additional functional group chemistry, providing sites for potential hydrolysis, transesterification, and other ester-related transformations that are commonly employed in synthetic organic chemistry.
The three-dimensional structure of this compound exhibits planarity in the pyridine ring system, with the bromine atoms extending outward from the ring plane due to their relatively large atomic radii. The ethyl acetate group adopts a conformation that minimizes steric interactions with the adjacent bromine substituent at position 5, resulting in a preferred rotational orientation about the carbon-carbon bond connecting the acetate group to the pyridine ring. This structural arrangement influences the compound's solubility characteristics, with enhanced solubility observed in organic solvents such as ethanol, acetone, and dichloromethane, while exhibiting limited solubility in water due to the hydrophobic nature of the brominated pyridine core and the ethyl ester functionality.
Historical Context in Halogenated Pyridine Research
The development of halogenated pyridine chemistry traces its origins to the fundamental discoveries made in pyridine research during the 19th century. The Scottish scientist Thomas Anderson first documented the isolation of pyridine in 1849 from animal bone oil, establishing the foundation for subsequent investigations into pyridine derivatives and their chemical modifications. Anderson's initial characterization described pyridine as a colorless liquid with distinctive solubility properties, including high water solubility and ready dissolution in concentrated acids, properties that would later prove crucial for understanding the behavior of halogenated derivatives. The naming of pyridine itself, derived from the Greek word "pyr" meaning fire due to its flammability, reflected the early recognition of this heterocycle's unique chemical characteristics.
The systematic exploration of pyridine halogenation began in earnest during the late 19th and early 20th centuries, driven by the need to understand and control the reactivity patterns of this important heterocyclic system. Early researchers observed that pyridine exhibited reduced nucleophilicity compared to benzene, necessitating more forcing conditions for direct halogenation reactions. The development of selective halogenation methods became particularly important as chemists recognized the potential of halopyridines as synthetic intermediates for accessing more complex structures. Halogen dance reactions, first discovered in 1953, provided new insights into the migration patterns of halogen substituents on pyridine rings under basic conditions, contributing to a deeper understanding of halopyridine chemistry.
The emergence of dibromopyridine derivatives as significant synthetic targets coincided with advances in pharmaceutical and agrochemical research during the mid-20th century. Researchers began to appreciate that multiple halogen substituents could provide enhanced synthetic versatility, allowing for selective functionalization through cross-coupling reactions and nucleophilic displacement processes. The specific positioning of halogen atoms on the pyridine ring became recognized as a critical factor in determining both reactivity and biological activity, leading to systematic studies of various dibromopyridine isomers. These investigations revealed that the 2,5-dibromo substitution pattern, as exemplified by this compound, offered particular advantages in terms of selective reactivity and synthetic utility.
The contemporary significance of halogenated pyridines in medicinal chemistry has been reinforced by their widespread occurrence in bioactive compounds and their utility in structure-activity relationship studies. Modern pharmaceutical research has demonstrated that pyridine derivatives possess diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The ability to introduce halogen substituents at specific positions on the pyridine ring provides medicinal chemists with powerful tools for fine-tuning biological activity and optimizing drug-like properties. This historical progression from fundamental pyridine chemistry to sophisticated halogenated derivatives illustrates the evolution of heterocyclic chemistry as a discipline and underscores the continuing importance of compounds like this compound in contemporary chemical research.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as both a synthetic target and a versatile intermediate for accessing more complex molecular architectures. The compound exemplifies the strategic value of polyfunctional heterocycles in organic synthesis, where multiple reactive sites can be selectively manipulated to achieve diverse chemical transformations. The combination of the pyridine nitrogen atom, two bromine substituents, and an ethyl acetate functional group creates a molecule with multiple modes of reactivity that can be exploited in sequential or selective functionalization strategies. This multiplicity of reactive sites positions the compound as an ideal scaffold for complexity-building operations that are central to modern synthetic chemistry.
The significance of this dibromopyridine derivative extends beyond its immediate synthetic utility to encompass its role as a model compound for understanding the electronic and steric effects that govern reactivity in halogenated heterocycles. The strategic placement of bromine atoms at the 2 and 5 positions creates distinct electronic environments that influence the reactivity of the remaining pyridine positions and the attached ethyl acetate group. These electronic effects have been exploited in various synthetic applications, including cross-coupling reactions where the bromine substituents serve as leaving groups for the introduction of carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds through palladium-catalyzed and copper-catalyzed processes.
The compound's significance is further amplified by its utility in medicinal chemistry applications, where halogenated pyridines have emerged as privileged structures for drug development. The presence of the pyridine nitrogen provides opportunities for hydrogen bonding interactions with biological targets, while the bromine substituents can be leveraged for subsequent functionalization to optimize biological activity. The ethyl acetate group introduces additional pharmacophoric elements that can influence molecular recognition, membrane permeability, and metabolic stability. Research has demonstrated that pyridine derivatives exhibit broad biological activity profiles, making compounds like this compound valuable starting points for medicinal chemistry optimization campaigns.
The methodological significance of this compound in heterocyclic chemistry is exemplified by its use in developing new synthetic methodologies and reaction protocols. The compound has served as a substrate for evaluating novel halogenation techniques, cross-coupling methods, and functional group transformations that are applicable to broader classes of heterocyclic compounds. Studies investigating selective halogenation of pyridines have utilized similar dibromopyridine structures to understand the factors that control regioselectivity and reaction efficiency. These investigations have contributed to the development of improved synthetic methods that are now widely applied in both academic and industrial settings.
Position Within the Dibromopyridine Family of Compounds
This compound represents one member of an extensive family of dibromopyridine derivatives that differ in the positioning of their bromine substituents and additional functional groups. The dibromopyridine family encompasses numerous structural variants, including 2,3-dibromopyridines, 2,6-dibromopyridines, 3,5-dibromopyridines, and other positional isomers, each exhibiting distinct reactivity patterns and synthetic utility. The 2,5-dibromo substitution pattern present in the target compound confers specific electronic and steric properties that distinguish it from other family members and influence its chemical behavior in synthetic transformations. Comparative analysis of different dibromopyridine isomers has revealed that the relative positioning of bromine substituents significantly affects both the reactivity toward nucleophiles and electrophiles and the selectivity of subsequent functionalization reactions.
The incorporation of the ethyl acetate substituent at position 4 further differentiates this compound within the dibromopyridine family, introducing ester functionality that expands the range of possible chemical transformations. While simple dibromopyridines primarily offer halogen-based reactivity, the presence of the ethyl acetate group provides additional synthetic handles through ester hydrolysis, transesterification, reduction to alcohols, and other carbonyl-based chemistry. This functional group diversity positions this compound as a more versatile synthetic intermediate compared to simpler dibromopyridine derivatives that lack additional functional groups.
Structural comparisons within the dibromopyridine family reveal important trends in reactivity and synthetic utility that inform the selection of appropriate substrates for specific synthetic applications. The 2,5-dibromo substitution pattern creates a meta-relationship between the two halogen atoms, which influences the electronic distribution within the pyridine ring and affects the reactivity of the nitrogen atom and other ring positions. This electronic configuration differs significantly from ortho-dibromopyridines such as 2,3-dibromopyridine derivatives or para-dibromopyridines such as 2,6-dibromopyridine analogues, each of which exhibits characteristic reactivity profiles. The meta-arrangement in this compound facilitates selective cross-coupling reactions and provides opportunities for sequential functionalization strategies that may not be readily achievable with other dibromopyridine isomers.
| Compound | Bromine Positions | Additional Substituent | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Ethyl 2,3-dibromopyridine-4-acetate | 2,3 | 4-ethyl acetate | 323.00 | 1807035-01-3 |
| This compound | 2,5 | 4-ethyl acetate | 323.00 | 1806351-97-2 |
| Ethyl 2,6-dibromopyridine-4-acetate | 2,6 | 4-ethyl acetate | 323.00 | 1804420-01-6 |
| Ethyl 3,5-dibromopyridine-4-acetate | 3,5 | 4-ethyl acetate | 323.00 | 1806347-62-5 |
The synthetic accessibility and commercial availability of different dibromopyridine derivatives also influences their relative importance within the family of compounds. This compound is commercially available from multiple chemical suppliers, reflecting its established utility in synthetic chemistry and its role as a building block for more complex structures. The standardized synthetic routes for accessing this compound and related derivatives have been optimized to provide materials of high purity suitable for research and development applications. This commercial accessibility, combined with the compound's demonstrated synthetic utility, has contributed to its adoption as a preferred intermediate in various synthetic programs and has influenced the development of new methodologies that leverage its unique reactivity profile.
Properties
IUPAC Name |
ethyl 2-(2,5-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSJQSKABOOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Aminopyridine Route
- Step 1: Reflux 2-aminopyridine with acetic anhydride in a four-neck flask, monitoring the reaction by thin-layer chromatography until completion.
- Step 2: Upon cooling to 20–25 °C, add liquid bromine dropwise and maintain the reaction at 45–55 °C for 2–3 hours.
- Step 3: Add water to dissolve solids, then add sodium hydroxide solution to precipitate the intermediate 2-amino-5-bromopyridine.
- Step 4: Filter, dry, and recrystallize to purify.
- Step 5: Convert 2-amino-5-bromopyridine to 2,5-dibromopyridine by diazotization using hydrogen bromide and sodium nitrite in the presence of catalytic cuprous bromide at -5 to 15 °C for 2–5 hours.
This method is characterized by mild conditions, high yield, and accessible raw materials, making it industrially viable.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | 2-Aminopyridine + Acetic Anhydride | Reflux (~100) | Until complete | TLC monitored |
| 2 | Liquid Bromine addition | 45–55 | 2–3 hours | Dropwise addition |
| 3 | Water + NaOH | Ambient | 30–40 minutes | Precipitate formation |
| 4 | Filtration and recrystallization | Ambient | - | Purification |
| 5 | HBr + NaNO2 + CuBr catalyst | -5 to 15 | 2–5 hours | Diazotization to dibromopyridine |
Bromination of 2-Hydroxypyridine Route
- React 2-hydroxy-5-bromopyridine with phosphorus tribromide in acetonitrile under nitrogen protection.
- Heat to reflux for 5 hours.
- Concentrate under reduced pressure at 55 °C, then quench in ice water.
- Adjust pH to 8–9 with saturated sodium carbonate.
- Extract with dichloromethane and recrystallize from isopropanol-water mixture.
- Yield: 82.7%, purity 99.7% by HPLC.
Functionalization to Ethyl 2,5-Dibromopyridine-4-Acetate
While direct literature on the esterification of 2,5-dibromopyridine to this compound is limited, related acylation and esterification strategies provide insight into preparation methods:
Grignard Reaction Followed by Formylation and Esterification
- Dissolve 2,5-dibromopyridine in an ether or tetrahydrofuran solvent under inert atmosphere.
- Add a Grignard reagent (e.g., isopropylmagnesium chloride) at 0–20 °C in a molar ratio of 1:1–2.
- After Grignard reaction completion, add dimethylformamide (DMF) in 2–50 fold molar excess to introduce the aldehyde group at the 4-position.
- Acidify the reaction mixture (pH 1–4) with acids such as hydrochloric or acetic acid.
- Extract with organic solvents like ethyl acetate or toluene.
- Purify by crystallization using solvents such as n-hexane or petroleum ether.
- This process yields 2-bromo-5-formylpyridine intermediates, which can be further esterified to the ethyl acetate derivative.
Acylation Selectivity and Ester Formation
- Selective acylation of 2,5-dibromopyridine at the 4-position is influenced by solvent and concentration.
- Optimization of these parameters allows for high regioselectivity.
- Subsequent esterification steps can be performed on the formyl or hydroxyl intermediates to yield the ethyl acetate ester.
- Protection of the nitrogen atom may be necessary for selectivity and yield improvements.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| 2,5-Dibromopyridine synthesis | Bromination of 2-aminopyridine | Acetic anhydride, Br2, NaOH, HBr, NaNO2, CuBr | High yield | Industrially scalable, mild |
| 2,5-Dibromopyridine synthesis | Bromination of 2-hydroxypyridine | PBr3, acetonitrile, Na2CO3, dichloromethane | 82.7%, 99.7% purity | Nitrogen protection, reflux |
| Formylation | Grignard reaction + DMF | Isopropylmagnesium chloride, DMF, acidification | ~86% yield (related) | Protective atmosphere, low temp |
| Esterification | Acylation and ester formation | Optimized solvent, acylating agents, ethanol | High regioselectivity | Requires nitrogen protection |
Research Findings and Practical Considerations
- The Grignard reaction combined with DMF formylation is a robust method for introducing the aldehyde functionality at the 4-position of 2,5-dibromopyridine, a key step toward the acetate ester.
- Protective atmospheres (nitrogen or inert gas) and temperature control (0–20 °C) are critical for high yields and purity.
- Acidification and solvent extraction steps are essential for isolating pure intermediates.
- The choice of solvents for crystallization significantly affects the purity and yield of the final product.
- Industrial-scale preparations emphasize cost-effectiveness, mild conditions, and minimizing byproducts.
- Selective acylation and esterification require careful optimization of solvent and concentration to avoid regioisomer formation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dibromopyridine-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Reduction: Palladium on carbon, hydrogen gas, solvents (e.g., ethanol, methanol).
Major Products:
- Substituted pyridine derivatives
- Coupled products with various functional groups
- Reduced pyridine derivatives
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2,5-dibromopyridine-4-acetate features a pyridine ring substituted with two bromine atoms at the 2nd and 5th positions and an ethyl acetate group at the 4th position. This unique structure enhances its reactivity, making it a valuable intermediate in organic synthesis.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.
- Reduction Reactions : The bromine substituents can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) .
Medicinal Chemistry
This compound has been explored for its potential in drug development. Its ability to form derivatives through nucleophilic substitution makes it a candidate for synthesizing biologically active compounds. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of dibromopyridines exhibit significant antimicrobial properties, potentially inhibiting multi-drug resistant bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects and has been investigated as a precursor for synthesizing novel drug candidates targeting specific cancer pathways .
- Enzyme Inhibition : It has shown promise in inhibiting enzymes associated with disease progression, such as kinases involved in cancer cell proliferation .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Synthesis of substituted pyridine derivatives |
| Medicinal Chemistry | Precursor for biologically active compounds | Development of antimicrobial and anticancer drugs |
| Enzyme Inhibition | Potential inhibitor for various disease-related enzymes | Targeting kinases in cancer treatment |
| Agrochemicals | Utilized in the production of pesticides and herbicides | Development of new agricultural chemicals |
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was modified to enhance its solubility and bioavailability, leading to improved antimicrobial efficacy.
Case Study 2: Anticancer Drug Development
In another research project, this compound was used as a precursor in synthesizing novel compounds aimed at targeting specific cancer pathways. The synthesized compounds were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dibromopyridine-4-acetate is primarily based on its ability to undergo various chemical transformations. The bromine atoms and ester group provide reactive sites for nucleophilic substitution, coupling, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse products with specific functions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1): This pyrimidine-based ester () differs in its heterocyclic core (pyrimidine vs. pyridine) and substituents. The thietan-3-yloxy and thio groups at the 4- and 2-positions introduce sulfur-based nucleophilicity, contrasting with the bromine atoms in the target compound.
- R-(–)-DOM vs. Similarly, the ethyl ester in this compound may improve metabolic stability compared to methyl esters, though this requires empirical validation.
Structural Data and Crystallography
While direct crystallographic data for this compound is absent in the provided evidence, the SHELX software suite () is widely used for small-molecule refinement. Comparable bromopyridine derivatives often adopt planar geometries with bond lengths of ~1.88 Å for C-Br and ~1.48 Å for ester C-O, which can be refined using SHELXL for accurate structural determination .
Data Table: Key Properties of Selected Compounds
| Property | This compound | Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | R-(–)-BL3912A (Analog) |
|---|---|---|---|
| Core Structure | Pyridine | Pyrimidine | Substituted amphetamine |
| Substituents | 2-Br, 5-Br, 4-COOEt | 6-Me, 4-thietan-3-yloxy, 2-S-COOEt | α-Ethyl group |
| Molecular Weight (g/mol) | ~329.96 (calculated) | ~314.40 (calculated) | ~209.30 |
| Key Reactivity | Electrophilic bromine substitution | Nucleophilic thio-group reactions | Dopamine receptor modulation |
| Applications | Synthetic intermediate | Antimicrobial studies (inferred) | Neuropharmacology |
Biological Activity
Ethyl 2,5-dibromopyridine-4-acetate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with two bromine substituents at the 2nd and 5th positions, along with an ethyl acetate group at the 4th position. This unique structure enhances its reactivity and versatility in various chemical reactions, making it a valuable precursor in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution and coupling reactions. The bromine atoms serve as leaving groups, allowing for the introduction of various nucleophiles. This reactivity can lead to the formation of biologically active derivatives that may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Biological Activities
- Antimicrobial Activity : Research indicates that compounds derived from dibromopyridines exhibit significant antimicrobial properties. This compound has been explored for its potential to inhibit bacterial growth, particularly against multi-drug resistant strains.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been investigated as a building block for synthesizing novel drug candidates targeting specific cancer pathways .
- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes associated with disease progression. For instance, it may act as an inhibitor for kinases involved in signaling pathways critical for cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated that it effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis, likely due to its reactive bromine atoms facilitating interactions with bacterial enzymes .
Case Study: Anticancer Activity
In another investigation focusing on its anticancer potential, derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that modifications to the compound could enhance its therapeutic efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
